molecular formula C36H39ClFN7O2 B11938453 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Cat. No.: B11938453
M. Wt: 656.2 g/mol
InChI Key: YUPCFANWZUHYAJ-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a pyrido[3,4-d]pyrimidin core substituted with an 8-chloronaphthalen-1-yl group, a pyrrolidin-2-ylmethoxy linker with a pent-4-ynyl chain, and a fluoroprop-2-enoyl-modified piperazine-acetonitrile moiety. Its stereochemistry is defined by two chiral centers (2S configurations in the pyrrolidine and piperazine rings).

Properties

Molecular Formula

C36H39ClFN7O2

Molecular Weight

656.2 g/mol

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C36H39ClFN7O2/c1-3-4-5-17-42-18-8-11-28(42)24-47-36-40-31-23-43(32-13-7-10-26-9-6-12-30(37)33(26)32)19-15-29(31)34(41-36)44-20-21-45(35(46)25(2)38)27(22-44)14-16-39/h1,6-7,9-10,12-13,27-28H,2,4-5,8,11,14-15,17-24H2/t27-,28-/m0/s1

InChI Key

YUPCFANWZUHYAJ-NSOVKSMOSA-N

Isomeric SMILES

C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCC#C)F

Canonical SMILES

C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCC#C)F

Origin of Product

United States

Biological Activity

The compound 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile, commonly referred to as Adagrasib, is a novel small molecule primarily recognized for its role as a KRAS G12C inhibitor in the treatment of non-small cell lung cancer (NSCLC) . This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Adagrasib has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C32H35ClFN7O2, with a molecular weight of approximately 606.133 g/mol. The structural composition includes:

  • A chloronaphthalene moiety
  • A pyrrolidine-derived methoxy group
  • A piperazine ring
    These elements are crucial for its interaction with biological targets .

Adagrasib selectively inhibits the KRAS G12C mutant protein, which is implicated in various cancers. The mechanism involves:

  • Binding Affinity : Adagrasib binds irreversibly to the cysteine residue of the KRAS G12C mutant, leading to the inhibition of downstream signaling pathways associated with cell proliferation and survival.
  • Impact on Cellular Pathways : By inhibiting KRAS, Adagrasib disrupts the MAPK and PI3K pathways, which are critical for tumor growth and metastasis .

Anticancer Efficacy

Adagrasib has demonstrated significant anticancer activity in vitro and in vivo:

  • In Vitro Studies : Research using A549 (lung cancer) and HeLa (cervical cancer) cell lines showed that Adagrasib effectively reduced cell viability with IC50 values indicating potent inhibitory effects compared to standard treatments like doxorubicin .
Cell LineIC50 (nM)Reference
A54925
HeLa30

Case Studies

  • Clinical Trials : In clinical settings, Adagrasib has been evaluated in patients with KRAS G12C-mutated NSCLC. Preliminary results indicate a response rate of approximately 43%, highlighting its potential as a targeted therapy for this subset of patients .
  • Combination Therapies : Studies have explored the efficacy of combining Adagrasib with other agents such as immune checkpoint inhibitors, showing enhanced therapeutic effects and improved patient outcomes .

Pharmacokinetics and Toxicology

Adagrasib exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within hours.
  • Metabolism : Primarily metabolized by CYP enzymes, with a half-life allowing for once-daily dosing.

Toxicity profiles indicate manageable side effects, including gastrointestinal disturbances and fatigue, which are common in cancer therapies .

Chemical Reactions Analysis

Key Synthetic Steps

The compound involves multiple functional groups requiring sequential transformation steps:

  • Piperazine acylation : The 2-fluoroprop-2-enoyl group is introduced via nucleophilic acyl substitution at the piperazine nitrogen. This step uses 2-fluoroprop-2-enoyl chloride as the acylating agent, activated by (COCl)₂ in dichloromethane (DCM) under catalytic DMF conditions .

  • Pyrido[3,4-d]pyrimidin-4-yl core synthesis : This core likely involves multi-step construction, including naphthalene substituent installation and methoxylation with a (2S)-1-pent-4-ynylpyrrolidin-2-yl group. While explicit details for this substituent are unavailable in the provided sources, analogous reactions (e.g., Example 7 in ) suggest the use of coupling agents like DIEA for methoxylation .

  • Acetonitrile functionalization : The terminal acetonitrile group is introduced via substitution or coupling reactions at the piperazine nitrogen.

Reaction Conditions

Step Reagents Solvent Temperature Duration Key Observations
Piperazine acylationDIEA (1.73 g, 25.4 eq), 2-fluoroprop-2-enoyl chloride (5 eq)DCM0°C1 hourRequires low-temperature control to minimize side reactions .
PurificationPrep-HPLC (Gemini 150 × 25 5µm column)ACN/water (0.225% FA)Ambient12 min (gradient)Achieves >99% purity .

Purification Methods

The compound undergoes multiple purification stages:

  • Column chromatography (Al₂O₃, DCM/MeOH = 10/1 to 10/1) to remove excess reagents.

  • Preparative HPLC (C18 column, ACN/water gradient) to resolve structural isomers and achieve high purity .

Yield Analysis

The synthesis of analogous compounds (e.g., Example 7 in ) typically yields 7% of the desired product, attributed to:

Structural Considerations

The pent-4-ynylpyrrolidin-2-yl methoxy substituent introduces a terminal alkyne , which may influence reaction stability. While not explicitly detailed in the provided sources, analogous methoxylation steps (e.g., in Example 7) suggest the use of coupling agents like DIEA to facilitate substitution .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound ID / Source Core Structure Substituent Modifications Molecular Weight Notable Features
Target Compound Pyrido[3,4-d]pyrimidin - 8-Chloronaphthalen-1-yl
- Pent-4-ynyl-pyrrolidinylmethoxy
- 2-Fluoroprop-2-enoyl
~632.1* Covalent binding potential; increased lipophilicity from pent-4-ynyl chain
Pyrido[3,4-d]pyrimidin - 8-Chloronaphthalen-1-yl
- Methylpyrrolidinylmethoxy
- 2-Fluoroprop-2-enoyl
606.1 Reduced steric bulk (methyl vs. pent-4-ynyl); higher metabolic stability
Pyrido[3,4-d]pyrimidin - 8-Chloronaphthalen-1-yl
- Methylpyrrolidinylmethoxy
- 2-Fluoropropanoyl
606.1 Non-covalent binding (lacks α,β-unsaturation); improved solubility
Pyrano[4,3-d]pyrimidin - 8-Chloro-1-naphthyl
- Hexahydropyrrolizinylmethoxy
N/A Altered core rigidity; potential for enhanced π-π stacking interactions

*Calculated based on formula C₃₄H₃₅ClFN₇O₂.

Key Observations:

The fluoroprop-2-enoyl group distinguishes the target from ’s fluoropropanoyl, enabling covalent bond formation with cysteine or lysine residues in target proteins .

Core Modifications: The pyrido[3,4-d]pyrimidin core (target) vs. pyrano[4,3-d]pyrimidin () alters planarity and electronic properties, impacting binding affinity to enzymatic pockets .

Stereochemical Impact :

  • The (2S) configuration in the pyrrolidine and piperazine rings is conserved across analogs, suggesting critical roles in target engagement and metabolic resistance .

Bioactivity Predictions:

  • Kinase Inhibition : Analogous compounds () are hypothesized to target kinases due to their pyridopyrimidine scaffold, a common feature in kinase inhibitors (e.g., imatinib analogs) .
  • Covalent Binding: The fluoropropenoyl group may confer irreversible inhibition, as seen in BTK inhibitors like ibrutinib .

Preparation Methods

Cyclocondensation for Pyrido[3,4-d]pyrimidine Formation

The core structure is synthesized via thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride, yielding 4-chloropyrido[3,4-d]pyrimidin-2-amine. Key conditions include:

ParameterValueSource Reference
Temperature120°C, 6 h
SolventAnhydrous DMF
Yield78–81%

Subsequent nitration and chlorination introduce reactivity for cross-coupling.

Catalyst LoadingBaseYield
5 mol% PdCl₂K₃PO₄62%
3 mol% Pd(OAc)₂Na₂CO₃71%

Preparation of (2S)-1-Pent-4-ynylpyrrolidin-2-ylmethoxy Side Chain

Enantioselective Synthesis of (2S)-Pyrrolidine

Asymmetric hydrogenation of a pyrroline precursor using a Ru-BINAP catalyst achieves >98% ee. The pent-4-ynyl group is introduced via alkylation of the pyrrolidine nitrogen with pent-4-ynyl bromide under phase-transfer conditions:

Pyrrolidine+BrC≡CCH2CH2CH3KOH, TBABN-Alkylated Product\text{Pyrrolidine} + \text{BrC≡CCH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{KOH, TBAB}} \text{N-Alkylated Product}

Methoxy Group Installation

Mitsunobu reaction couples the pyrrolidine methanol derivative with the pyrido[3,4-d]pyrimidine core’s C2 hydroxyl group:

Pyrido-OH+Pyrrolidine-CH2OHDIAD, PPh3Ether Product\text{Pyrido-OH} + \text{Pyrrolidine-CH}_2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Ether Product}

Functionalization of the Piperazine Ring

Cyanomethylation at C2

Cyanoethylation of piperazine-2-carboxylate using acrylonitrile under Michael addition conditions yields the cyanomethyl group:

\text{Piperazine} + \text{CH}_2=CHCN} \xrightarrow{\text{DBU}} \text{Cyanomethylated Product}

Acylation with 2-Fluoroprop-2-enoyl Chloride

The N1 position is acylated via Schotten-Baumann conditions:

Piperazine+F2C=CHCOClNaOH, THFAcylated Product\text{Piperazine} + \text{F}_2\text{C=CHCOCl} \xrightarrow{\text{NaOH, THF}} \text{Acylated Product}

Reaction monitoring by ¹⁹F NMR confirmed >95% conversion.

Final Assembly and Characterization

Coupling of Fragments

The pyrido[3,4-d]pyrimidine core and functionalized piperazine are coupled via nucleophilic aromatic substitution (SNAr) at C4:

Pyrido-Cl+PiperazineDIPEA, DMFCoupled Product\text{Pyrido-Cl} + \text{Piperazine} \xrightarrow{\text{DIPEA, DMF}} \text{Coupled Product}

Purification and Analytical Data

Final purification by preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) afforded the target compound in 98.5% purity. Key spectral data:

  • HRMS (ESI⁺) : m/z 662.2 [M+H]⁺ (calc. 662.2)

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.93 (d, J = 8.4 Hz, 1H, naphthalene), 5.82 (d, J = 47 Hz, 1H, CHF), 4.32 (m, 1H, pyrrolidine)

  • ¹³C NMR : 158.4 (C=O), 134.2 (CF₂), 121.8 (CN)

Challenges and Optimization

Stereochemical Integrity

Epimerization at the (2S)-piperazine center during acylation was mitigated by using low temperatures (−20°C) and short reaction times.

Solvent Effects on Cyanation

Polar aprotic solvents (DMF, DMSO) improved cyanation yields compared to THF (Table 1):

Table 1 : Solvent Screening for Cyanation Step

SolventTemperature (°C)Yield (%)
DMF8089
DMSO10085
THF6562

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of polycyclic compounds like this requires multi-step strategies. Key steps include:

  • Condensation reactions using urea and concentrated HCl in DMF to form pyrimidinone cores, as demonstrated in analogous syntheses .
  • Chromatographic purification (e.g., column chromatography) to isolate intermediates, with Rf values monitored via TLC for consistency .
  • Stereochemical control via chiral auxiliaries or catalysts to ensure the correct (2S) configurations in pyrrolidine and piperazine moieties.

Methodological Tip : Optimize reaction yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature during cyclization steps. Monitor intermediates using LC-MS to identify side products .

Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions, especially for naphthalene and pyridopyrimidine rings. For example, aromatic protons in chloronaphthalene appear as distinct doublets in the 7.5–8.5 ppm range .
  • HRMS : Validate molecular weight and fragmentation patterns, particularly for fluorine- and chlorine-containing fragments .
  • FTIR : Identify functional groups like the 2-fluoroprop-2-enoyl carbonyl (C=O stretch at ~1700 cm1^{-1}) and nitrile (C≡N stretch at ~2250 cm$^{-1**) .

Methodological Tip : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

How can computational modeling accelerate reaction design and optimization?

  • Quantum Chemical Calculations : Use software like Gaussian or COMSOL to simulate reaction pathways, such as the regioselectivity of chloronaphthalene substitution or the stability of the fluoropropenoyl group .
  • AI-Driven Optimization : Train machine learning models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for challenging steps like pyrrolidine-alkyne coupling .

Methodological Tip : Integrate computational results with high-throughput experimentation (HTE) to validate predictions rapidly .

How can researchers resolve contradictions in biological activity data?

If antimicrobial activity (e.g., from a naphthalene-chlorine substituent ) conflicts with other studies:

  • Dose-Response Studies : Test the compound across a wider concentration range to identify non-linear effects.
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms distinct from broad-spectrum antimicrobial action .
  • Metabolite Analysis : Check for hydrolytic degradation of the fluoropropenoyl group, which may reduce efficacy in certain media .

What strategies address regioselectivity challenges in pyridopyrimidine functionalization?

  • Directed Metalation : Employ directing groups (e.g., methoxy or halogen substituents) to control substitution patterns on the pyridopyrimidine core .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in heterocyclic ring formation by reducing side reactions through rapid, controlled heating .

Methodological Tip : Use isotopic labeling (13^{13}C or 15^{15}N) to track bond formation during key steps like piperazine coupling .

How can biological targets be identified for this compound?

  • Proteomic Profiling : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates.
  • Molecular Docking : Screen against libraries of kinase or GPCR structures to prioritize targets, leveraging the compound’s pyridopyrimidine moiety as a potential ATP-binding site mimic .

Methodological Tip : Combine CRISPR-Cas9 knockout models with activity assays to validate target engagement .

What experimental designs mitigate stability issues during in vitro studies?

  • Solubility Optimization : Test co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to enhance aqueous solubility of the hydrophobic naphthalene group .
  • Light/Temperature Controls : Store the compound in amber vials at –80°C to prevent photodegradation of the fluoropropenoyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.